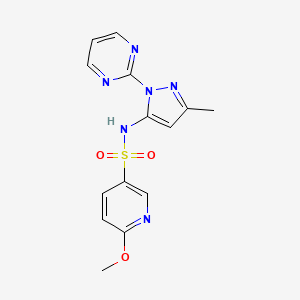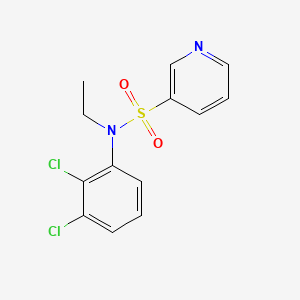![molecular formula C17H25N5OS B6626247 1-[1-(5-Cyanopyridin-2-yl)piperidin-4-yl]-3-(3-ethylsulfanylpropyl)urea](/img/structure/B6626247.png)
1-[1-(5-Cyanopyridin-2-yl)piperidin-4-yl]-3-(3-ethylsulfanylpropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(5-Cyanopyridin-2-yl)piperidin-4-yl]-3-(3-ethylsulfanylpropyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CP-690,550 or tofacitinib, and it is a Janus kinase (JAK) inhibitor. The JAK family of enzymes plays a crucial role in the signaling pathways of cytokines and growth factors, making JAK inhibitors a promising target for the treatment of various diseases.
作用機序
Tofacitinib works by inhibiting the activity of JAK enzymes, which play a crucial role in the signaling pathways of cytokines and growth factors. By inhibiting JAK activity, tofacitinib can reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
Tofacitinib has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, including interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ). Tofacitinib can also reduce the activation of T cells, which are involved in the immune response. Additionally, tofacitinib can reduce the production of antibodies, which are involved in the pathogenesis of autoimmune diseases.
実験室実験の利点と制限
One of the main advantages of tofacitinib for lab experiments is its specificity for JAK enzymes, which makes it a valuable tool for studying the role of JAK signaling pathways in various diseases. Additionally, tofacitinib has been well-characterized in terms of its pharmacokinetics and pharmacodynamics, which makes it easier to design experiments and interpret results. However, one limitation of tofacitinib is its potential for off-target effects, which can complicate interpretation of experimental results.
将来の方向性
There are several future directions for research on tofacitinib. One area of interest is the development of more selective JAK inhibitors, which could reduce the potential for off-target effects. Another area of interest is the development of combination therapies that target multiple signaling pathways, which could improve the efficacy of treatment. Additionally, there is ongoing research on the use of tofacitinib in other diseases, including multiple sclerosis and systemic lupus erythematosus.
合成法
Tofacitinib is a synthetic compound that is typically synthesized through a multi-step process. The first step involves the reaction of 5-cyanopyridine-2-carboxylic acid with piperidine to form 1-(5-cyanopyridin-2-yl)piperidine. This intermediate is then reacted with 4-bromo-1-butene to form 1-(5-cyanopyridin-2-yl)-4-(but-1-en-1-yl)piperidine. The final step involves the reaction of this intermediate with 3-ethylsulfanylpropyl isocyanate to form 1-[1-(5-Cyanopyridin-2-yl)piperidin-4-yl]-3-(3-ethylsulfanylpropyl)urea.
科学的研究の応用
Tofacitinib has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In rheumatoid arthritis, tofacitinib has been shown to reduce the symptoms of joint pain and inflammation, and it has been approved by the FDA for this indication. In psoriasis, tofacitinib has been shown to reduce skin lesions and improve quality of life. In inflammatory bowel disease, tofacitinib has been shown to reduce inflammation and improve symptoms.
特性
IUPAC Name |
1-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]-3-(3-ethylsulfanylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5OS/c1-2-24-11-3-8-19-17(23)21-15-6-9-22(10-7-15)16-5-4-14(12-18)13-20-16/h4-5,13,15H,2-3,6-11H2,1H3,(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPYFUIQMMAWAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCCNC(=O)NC1CCN(CC1)C2=NC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-amino-1-methylpyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B6626164.png)

![(2S)-1-[5-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-2-yl]butan-2-ol](/img/structure/B6626169.png)
![N-[[2-[2-(dimethylamino)ethylamino]pyridin-3-yl]methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B6626173.png)
![Methyl 2-methoxy-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzoate](/img/structure/B6626184.png)
![2-[5-(2,2-difluoroethoxy)pyridin-2-yl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6626196.png)
![1,4-Dimethyl-2-[[methyl(2,2,2-trifluoroethylsulfamoyl)amino]methyl]benzene](/img/structure/B6626202.png)

![2-Methoxy-4-[[2-(1,3-thiazol-4-ylmethoxy)anilino]methyl]phenol](/img/structure/B6626209.png)
![1-[[1-(2-Methoxyethyl)pyrazol-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B6626220.png)
![2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6626225.png)
![2-[[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]-N-phenylacetamide](/img/structure/B6626232.png)
![4-[(3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl)oxy]-N-pyridin-3-ylbenzamide](/img/structure/B6626252.png)
![methyl (3S,4S)-1-[(4-methoxyoxan-4-yl)methylcarbamoyl]-3,4-dimethylpyrrolidine-3-carboxylate](/img/structure/B6626265.png)